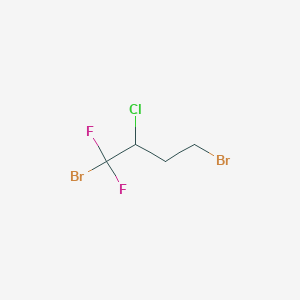

1,4-Dibromo-2-chloro-1,1-difluorobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dibromo-2-chloro-1,1-difluorobutane, also known as 1,4-DBCD, is an organobromine compound that is widely used in scientific research. It is a colorless, volatile liquid with a molecular weight of 271.87 g/mol and a boiling point of 94.3°C. 1,4-DBCD has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.

科学的研究の応用

Nuclear Magnetic Resonance (NMR) Characterization

A comprehensive NMR investigation on 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound structurally similar to 1,4-Dibromo-2-chloro-1,1-difluorobutane, was conducted to obtain all 19F, 13C, and 1H chemical shifts along with 23 coupling constants. This study, by examining the spin-spin coupling complexities for proton and fluorine nuclei, facilitated the determination of relative signs of the coupling constants and assessed temperature and solvent effects on these shifts and constants (Hinton & Jaques, 1975).

Synthetic Applications

In synthetic chemistry, this compound's derivatives serve as pivotal intermediates. For instance, the compound's utility was demonstrated in the synthesis and nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide as a tetronic acid analogue, showcasing its role in facilitating conjugate additions of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles (Paleta, Volkov, & Hetflejš, 2000).

Electrosynthesis

Electrochemical reductions of dibromo- and diiodobutanes, including this compound, at carbon cathodes in dimethylformamide have been studied, revealing a complex array of reduction products such as n-butane, cyclobutane, and various alkenes and dienes. These findings highlight the compound's versatility in electrosynthetic applications for generating complex hydrocarbons and cycloalkanes (Pritts & Peters, 1995).

Covalent Organic Frameworks (COFs)

A novel application of dibromoalkanes, including this compound, is in the synthesis of COFs. These frameworks, made with dibromoalkanes and melamine, exhibit distinct colors and properties based on the alkane's carbon chain length. These COFs have been used as templates for in situ preparation of Co metal nanoparticles, showcasing their potential in catalysis and hydrogen generation from hydrolysis of NaBH4 (Sahiner, Demirci, & Sel, 2016).

特性

IUPAC Name |

1,4-dibromo-2-chloro-1,1-difluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2ClF2/c5-2-1-3(7)4(6,8)9/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPZSXBOASTUNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382020 |

Source

|

| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883499-16-9 |

Source

|

| Record name | 1,4-dibromo-2-chloro-1,1-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)